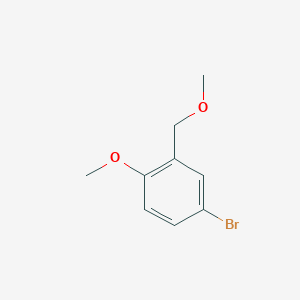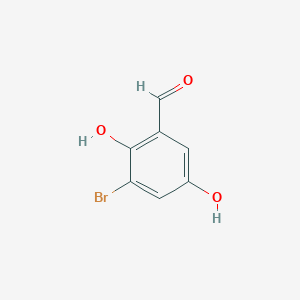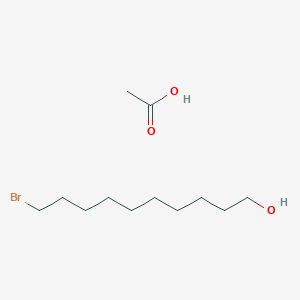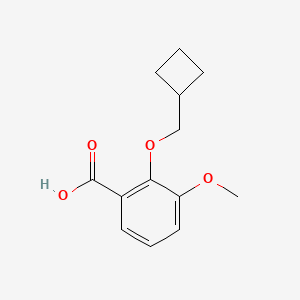
3-(Boc-aminomethyl)-5-bromo-1H-indole
Descripción general
Descripción
3-(Boc-aminomethyl)-5-bromo-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. The compound this compound is characterized by the presence of a bromine atom at the 5th position and a Boc-protected aminomethyl group at the 3rd position of the indole ring. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions.
Mecanismo De Acción
Target of Action
Indole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, influencing cellular processes .
Mode of Action
It’s worth noting that indole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It might also be used for the post-polymerization quaternization of polymers to synthesize functional cationic polymers and antimicrobial agents .
Pharmacokinetics
The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its absorption, distribution, metabolism, and excretion .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Métodos De Preparación
The synthesis of 3-(Boc-aminomethyl)-5-bromo-1H-indole typically involves multiple steps. One common method starts with the bromination of 1H-indole to introduce the bromine atom at the 5th position. This is followed by the introduction of the aminomethyl group at the 3rd position, which is then protected using the Boc group. The reaction conditions often involve the use of reagents such as bromine, formaldehyde, and tert-butyl chloroformate. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
3-(Boc-aminomethyl)-5-bromo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules. Common reagents used in these reactions include palladium catalysts, acids like trifluoroacetic acid, and bases like sodium hydroxide. .
Aplicaciones Científicas De Investigación
3-(Boc-aminomethyl)-5-bromo-1H-indole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Industry: The compound can be used in the production of dyes and pigments, as well as in the development of new materials
Comparación Con Compuestos Similares
3-(Boc-aminomethyl)-5-bromo-1H-indole can be compared with other Boc-protected indole derivatives, such as:
3-(Boc-aminomethyl)-1H-indole: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1H-indole: Lacks the Boc-protected aminomethyl group, limiting its applications in synthesis.
3-(Boc-aminomethyl)-5-chloro-1H-indole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications. The uniqueness of this compound lies in its combination of the Boc-protected aminomethyl group and the bromine atom, providing versatility in synthetic applications.
Propiedades
IUPAC Name |
tert-butyl N-[(5-bromo-1H-indol-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-8-9-7-16-12-5-4-10(15)6-11(9)12/h4-7,16H,8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVZFCXXHJFFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CNC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701738 | |
| Record name | tert-Butyl [(5-bromo-1H-indol-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339282-64-3 | |
| Record name | tert-Butyl [(5-bromo-1H-indol-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[cycloheptane-1,9'-fluorene]](/img/structure/B3261071.png)


![1,2,4,4a,5,6-Hexahydro-pyrazino[1,2-a]quinoxaline-3-carboxylic acid tert-butyl ester](/img/structure/B3261091.png)







